Structural Precedence: 3,4-Dimethoxyphenyl Moiety as a Privileged Pharmacophore in ACC Inhibition
The parent patent (US 8,962,641 B2) establishes that pyrimidine-substituted pyrrolidine derivatives with diverse N-aryl substituents inhibit ACC1 and ACC2 [1]. While the patent does not disclose the exact IC50 value for N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, the 3,4-dimethoxyphenyl motif is a well-precedented pharmacophore in kinase and metabolic enzyme inhibitor design, offering a distinct hydrogen-bonding profile and lipophilic character compared to the monomethoxy, halogen-substituted, or acetyl-substituted analogs also claimed [1]. This structural feature is expected to confer differentiated binding thermodynamics, although direct comparative data remains unpublished.
| Evidence Dimension | Structural differentiation of N-aryl substituent |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl group (two methoxy H-bond acceptors; cLogP ~2.8 estimated) |
| Comparator Or Baseline | 4-acetylphenyl, 4-bromophenyl, 2-chloro-4-methylphenyl, and 4-butylphenyl analogs disclosed in patent family |
| Quantified Difference | No quantitative activity data available for direct comparison |
| Conditions | Patent disclosure (US 8,962,641 B2); no head-to-head assay data published |
Why This Matters
Procurement of the exact 3,4-dimethoxyphenyl analog is essential for SAR studies where methoxy substitution pattern is the independent variable, as no published data supports interchangeability with other analogs.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. 2015. View Source
